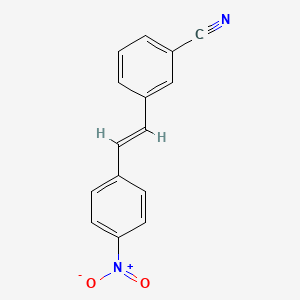

(E)-3-Cyano-4'-nitrostilbene

Description

Properties

CAS No. |

159394-71-5 |

|---|---|

Molecular Formula |

C15H10N2O2 |

Molecular Weight |

250.25 g/mol |

IUPAC Name |

3-[(E)-2-(4-nitrophenyl)ethenyl]benzonitrile |

InChI |

InChI=1S/C15H10N2O2/c16-11-14-3-1-2-13(10-14)5-4-12-6-8-15(9-7-12)17(18)19/h1-10H/b5-4+ |

InChI Key |

TUDDRKKJHAHZAS-SNAWJCMRSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)C#N)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)C=CC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of E 3 Cyano 4 Nitrostilbene

Established Synthetic Pathways for (E)-3-Cyano-4'-nitrostilbene

Wittig Condensation Approaches and Stereoselective Synthesis

The Wittig reaction is a cornerstone in the synthesis of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide. wiley-vch.demasterorganicchemistry.comthermofisher.com This reaction is highly versatile and can tolerate a variety of functional groups, making it suitable for the preparation of substituted stilbenes. wiley-vch.de For the synthesis of (E)-3-Cyano-4'-nitrostilbene, a plausible Wittig approach would involve the reaction of 3-cyanobenzyltriphenylphosphonium bromide with 4-nitrobenzaldehyde, or alternatively, 4-nitrobenzyltriphenylphosphonium bromide with 3-cyanobenzaldehyde.

The stereoselectivity of the Wittig reaction, yielding predominantly the (E) or (Z)-isomer, is influenced by the nature of the ylide. organic-chemistry.orglibretexts.org Stabilized ylides, typically those with electron-withdrawing groups, tend to favor the formation of the thermodynamically more stable (E)-alkene. organic-chemistry.org In the context of synthesizing (E)-3-Cyano-4'-nitrostilbene, the presence of the cyano and nitro groups can influence the stability of the ylide intermediate, thereby directing the stereochemical outcome towards the desired (E)-isomer. The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction using phosphonate (B1237965) esters, is another powerful tool that often provides excellent (E)-selectivity in alkene synthesis. wiley-vch.deum.edu.my

Table 1: Wittig Reaction Components for (E)-3-Cyano-4'-nitrostilbene Synthesis

| Reactant 1 (Ylide Precursor) | Reactant 2 (Carbonyl) | Base | Expected Product |

| 3-Cyanobenzyltriphenylphosphonium bromide | 4-Nitrobenzaldehyde | Strong Base (e.g., n-BuLi, NaH) | (E/Z)-3-Cyano-4'-nitrostilbene |

| 4-Nitrobenzyltriphenylphosphonium bromide | 3-Cyanobenzaldehyde | Strong Base (e.g., n-BuLi, NaH) | (E/Z)-3-Cyano-4'-nitrostilbene |

Post-Synthetic Isomerization Techniques (e.g., Iodine-mediated E-isomerization)

In cases where a synthetic route yields a mixture of (Z) and (E) isomers, or predominantly the undesired (Z)-isomer, post-synthetic isomerization is a crucial step to obtain the pure (E)-isomer. The (E)-isomer of stilbene (B7821643) is generally more thermodynamically stable than the (Z)-isomer due to reduced steric hindrance. wikipedia.org

Several methods can be employed to facilitate the Z to E isomerization of stilbenes. One common technique involves the use of a catalytic amount of iodine in the presence of light or heat. The proposed mechanism involves the reversible addition of an iodine radical to the double bond, which allows for rotation around the single bond in the resulting radical intermediate, followed by elimination of the iodine radical to yield the more stable (E)-isomer.

Another approach is acid-catalyzed isomerization. Protic acids can promote the conversion of (Z)-stilbenes to their (E)-counterparts. nih.govrsc.org This process typically involves the protonation of the double bond to form a carbocation intermediate, which can then undergo rotation before deprotonation to the more stable (E)-alkene. nih.gov However, traditional methods often require strong acids and harsh conditions. nih.govrsc.org Recent advancements have shown that even trace amounts of mild acid can effectively catalyze this isomerization. nih.govrsc.org

Exploration of Alternative Synthetic Routes for Nitrostilbene Architectures

While the Wittig reaction is a mainstay, researchers continuously explore alternative and often more efficient or versatile methods for constructing nitrostilbene frameworks.

Radical-Mediated Processes and Decarboxylative Nitration

Radical-mediated reactions offer a unique avenue for the synthesis of nitroolefins. A notable example is the decarboxylative nitration of α,β-unsaturated carboxylic acids. This method provides a direct route to (E)-nitroolefins, bypassing the need for traditional multi-step procedures. organic-chemistry.orgrsc.org For instance, the reaction of an appropriate cinnamic acid derivative with a nitrating agent can lead to the formation of a nitrostilbene. Studies have shown that systems like Fe(III)/pyridine with iron nitrate (B79036) or t-butylnitrite (t-BuONO) and TEMPO can effectively mediate this transformation, often with high stereoselectivity for the (E)-isomer. organic-chemistry.orgrsc.org The mechanism is believed to proceed through a radical pathway. rsc.org

Table 2: Decarboxylative Nitration for Nitroolefin Synthesis

| Substrate | Reagents | Product | Key Features |

| α,β-Unsaturated Carboxylic Acid | Fe(NO₃)₃·9H₂O, Pyridine | (E)-Nitroolefin | Green, economical, stereoselective. organic-chemistry.org |

| α,β-Unsaturated Carboxylic Acid | t-BuONO, TEMPO | (E)-Nitroolefin | Metal-free, mild conditions. rsc.org |

Microwave-Assisted Synthesis in Stilbene Analogues

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reaction rates, improve yields, and often enhance product purity. researchgate.netbiotage.com This technology has been successfully applied to the synthesis of various stilbene analogues. nih.goveurjchem.com For example, the Perkin reaction, used to synthesize trans-4-nitrostilbene derivatives, can be significantly expedited under microwave irradiation in solvent-free conditions. researchgate.neteurjchem.comeurjchem.com Microwave heating can also be employed in other synthetic strategies, such as the McMurry reaction, to produce stilbenes. google.com The rapid and efficient heating provided by microwaves can be particularly advantageous for reactions requiring elevated temperatures, potentially reducing reaction times from hours to minutes. nih.gov

Heck Reaction and Schiff Base Formation in Related Nitrostilbenes

The Heck reaction is a palladium-catalyzed cross-coupling reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.orgorganic-chemistry.org It is a versatile method for forming carbon-carbon bonds and has been used to synthesize stilbenes. wikipedia.orgwikipedia.org For example, the coupling of an aryl halide containing a cyano group with a nitrated styrene (B11656) derivative, or vice versa, could potentially yield (E)-3-Cyano-4'-nitrostilbene. The Heck reaction often exhibits a high degree of stereoselectivity, typically favoring the formation of the (E)-isomer. organic-chemistry.orgyoutube.com The development of ultra-fast Heck reactions using arenediazonium salts further enhances the utility of this method for synthesizing stilbenes. rsc.org

The formation of Schiff bases, through the condensation of an amine with an aldehyde or ketone, is another important transformation in organic synthesis. jetir.org While not a direct method for creating the stilbene backbone, it is a key step in synthesizing more complex stilbene derivatives. For example, a stilbene containing an amino group can be reacted with an aldehyde to form a stilbene-Schiff base conjugate. researchgate.netresearcher.life This approach allows for the introduction of diverse functionalities onto the stilbene scaffold. Research has been conducted on the synthesis of p-cyano stilbene Schiff bases, indicating the compatibility of the cyano group with this reaction. researchgate.net

Mechanistic Insights into Synthesis and Transformation

The synthesis of (E)-3-Cyano-4'-nitrostilbene, a molecule of interest in materials science and medicinal chemistry, is primarily achieved through olefination reactions. The stereochemical outcome of these reactions is of paramount importance, as the (E)-isomer often exhibits distinct physical and biological properties compared to its (Z)-counterpart. Mechanistic studies, therefore, focus on understanding the factors that govern reaction kinetics and stereoselectivity, particularly the roles of catalysts and reaction conditions.

Reaction Kinetics and Selectivity Studies

The formation of the carbon-carbon double bond in stilbene derivatives is typically accomplished via Wittig-type or Horner-Wadsworth-Emmons (HWE) reactions. The kinetics of these reactions are influenced by the nature of the reactants, the base used for deprotonation, and the solvent system.

In the context of synthesizing (E)-3-Cyano-4'-nitrostilbene, the key precursors would be 3-cyanobenzyl-substituted phosphorus ylides or phosphonates and 4-nitrobenzaldehyde. The presence of the electron-withdrawing cyano group on the benzylphosphonium salt or phosphonate ester plays a crucial role in stabilizing the corresponding carbanion (ylide or phosphonate carbanion). organic-chemistry.orgorganicchemistrydata.org This stabilization affects the nucleophilicity and reactivity of the carbanion.

Stabilized Wittig ylides, such as the one derived from 3-cyanobenzyltriphenylphosphonium bromide, generally exhibit lower reactivity compared to non-stabilized ylides. organic-chemistry.org The initial nucleophilic addition of the ylide to the aldehyde is often the rate-determining step and can be reversible. libretexts.org This reversibility allows for equilibration towards the more thermodynamically stable intermediate, which ultimately leads to the formation of the (E)-alkene as the major product. organic-chemistry.org

The Horner-Wadsworth-Emmons reaction is particularly well-suited for the synthesis of (E)-alkenes from stabilized phosphonate carbanions. wikipedia.orgorganic-chemistry.org The reaction between a phosphonate ester, such as diethyl 3-cyanobenzylphosphonate, and an aldehyde like 4-nitrobenzaldehyde, is known to afford the (E)-stilbene with high selectivity. wikipedia.orgorganic-chemistry.org The mechanism involves the formation of a phosphonate carbanion upon treatment with a base, followed by nucleophilic attack on the aldehyde. The resulting intermediate eliminates a dialkyl phosphate (B84403) salt to yield the alkene. The high (E)-selectivity is attributed to the thermodynamic preference for the anti-orientation of the bulky groups in the transition state leading to the oxaphosphetane intermediate. organic-chemistry.org

While specific kinetic data for the synthesis of (E)-3-Cyano-4'-nitrostilbene is not extensively reported in publicly available literature, studies on related systems provide valuable insights. For instance, kinetic investigations of the addition of benzylamines to β-cyano-4′-nitrostilbenes have been conducted, although this represents a post-synthetic modification rather than the synthesis itself. rsc.org

Role of Catalysts and Reaction Conditions in Stereoisomer Formation

The choice of catalyst and reaction conditions is critical in controlling the stereochemical outcome of stilbene synthesis, specifically the ratio of (E) to (Z) isomers.

In the Wittig reaction, the nature of the base and the presence of salts can significantly influence the E/Z selectivity. For stabilized ylides, the use of non-salt-forming conditions (e.g., using sodium amide or sodium methoxide (B1231860) as the base) generally favors the (E)-isomer. organic-chemistry.org Conversely, the presence of lithium salts can lead to a decrease in (E)-selectivity due to the formation of a more stable betaine (B1666868) intermediate, which can alter the stereochemical course of the reaction. masterorganicchemistry.com

The Horner-Wadsworth-Emmons reaction is renowned for its high (E)-selectivity when using stabilized phosphonates. wikipedia.orgorganic-chemistry.org The reaction conditions, including the choice of base (e.g., sodium hydride, potassium tert-butoxide) and solvent (e.g., tetrahydrofuran, dimethylformamide), are optimized to ensure efficient formation of the phosphonate carbanion and subsequent olefination. organicchemistrydata.org Modifications to the standard HWE conditions, such as the Still-Gennari modification which employs phosphonates with electron-withdrawing groups and specific base/solvent combinations, can be used to favor the (Z)-isomer, although this is less common for the synthesis of (E)-stilbenes. organicchemistrydata.org

Recent research has also explored the use of Lewis acid catalysts in McMurry-type coupling reactions for the synthesis of substituted stilbenes. A study by Ulukan et al. investigated the synthesis of various stilbene derivatives, including those with cyano substituents, using catalysts such as AlCl₃, SnCl₄, TiCl₄, and ZnCl₂. chemrxiv.orgchemrxiv.orgresearchgate.netscispace.com While the McMurry reaction typically involves the reductive coupling of two carbonyl compounds, this work highlights the ongoing exploration of diverse catalytic systems for stilbene synthesis. The efficiency and selectivity of these catalysts were compared, demonstrating that the choice of Lewis acid can impact the reaction yield. chemrxiv.orgresearchgate.net

The following table summarizes the influence of different synthetic methodologies and conditions on the stereoselectivity of stilbene formation, which can be applied to the synthesis of (E)-3-Cyano-4'-nitrostilbene.

| Reaction Type | Reagents | Typical Catalyst/Base | Predominant Isomer | Key Mechanistic Feature |

| Wittig Reaction | 3-Cyanobenzyltriphenylphosphonium bromide, 4-Nitrobenzaldehyde | NaH, NaOMe, KOBuᵗ | (E) | Formation of a stabilized ylide leading to thermodynamic control. organic-chemistry.org |

| Horner-Wadsworth-Emmons | Diethyl (3-cyanobenzyl)phosphonate, 4-Nitrobenzaldehyde | NaH, KOBuᵗ | (E) | High thermodynamic preference for the anti-intermediate. wikipedia.orgorganic-chemistry.org |

| McMurry Coupling | 3-Cyanobenzaldehyde, 4-Nitrobenzaldehyde (hypothetical) | TiCl₄/Zn, AlCl₃, SnCl₄ | (E) or (Z) mixture | Reductive coupling of carbonyls; stereoselectivity can be variable. chemrxiv.orgresearchgate.net |

It is important to note that while general principles of stereoselectivity are well-established, the optimal conditions for the synthesis of (E)-3-Cyano-4'-nitrostilbene would require empirical determination and optimization. The interplay between the electronic effects of the cyano and nitro substituents, the choice of catalyst or base, the solvent polarity, and the reaction temperature all contribute to the final yield and isomeric purity of the product.

Reactivity Profiles and Transformation Mechanisms of E 3 Cyano 4 Nitrostilbene

Photoreactivity and Photoisomerization Dynamics

The photochemical properties of (E)-3-Cyano-4'-nitrostilbene are centered on the isomerization around the central carbon-carbon double bond, a process governed by the intricate dynamics of its electronic excited states.

Like other stilbene (B7821643) derivatives, (E)-3-Cyano-4'-nitrostilbene undergoes reversible photoisomerization between its trans and cis forms upon absorption of light. koreascience.krnih.gov The naturally occurring and more thermodynamically stable form is the trans isomer. researchgate.net Upon UV irradiation, the trans isomer can be converted to the cis form. koreascience.kr This process is often initiated by promoting the molecule to an electronically excited state (e.g., S1 or S2). nih.gov

The isomerization can proceed through different mechanisms. One common pathway involves rotation around the N=N double bond in a related molecule, azobenzene, which proceeds via a twisted transition state where the π-bond is broken. nih.gov For stilbenes, photo-excitation to the first singlet excited state (S1) leads to rapid torsional relaxation over a small energy barrier, forming a twisted intermediate that can then decay to either the cis or trans ground-state isomer. koreascience.krnih.gov In the case of nitrostilbenes, this photoisomerization can occur through triplet state intermediates. acs.org The cis → trans isomerization can be driven by light or heat, whereas the trans → cis conversion is typically driven only by optical excitation. researchgate.net Studies on cis-stilbene (B147466) have shown that a strong, nonresonant external electric field can significantly enhance the cis-to-trans photoisomerization yield. rsc.org

The photorelaxation pathways of substituted stilbenes are governed by their excited-state potential energy surfaces (PES) and the presence of conical intersections (CIs), which are points of degeneracy between electronic states. acs.orgossila.com These CIs provide ultra-fast, efficient pathways for non-radiative decay back to the ground state. acs.orgossila.com

Upon excitation to the S1 state, the molecule's geometry evolves on the S1 PES. For a similar push-pull stilbene, 4-(N,N-dimethylamino)-4′-nitrostilbene (DANS), relaxation from the Franck-Condon region can proceed along multiple pathways. acs.org One key pathway involves twisting around the central C=C bond, leading towards a CI with the ground state (S0). acs.orgscribd.com This twisting motion allows the molecule to efficiently convert electronic energy into structural change, facilitating isomerization. scribd.com

Computational studies on DANS have revealed complex networks of CIs (e.g., S1/S0 and T2/T1) and intersystem crossings that dictate the outcome of photoexcitation. acs.org The initial direction of motion on the PES after excitation can determine whether the molecule undergoes isomerization or other competing reactions. acs.org The shape of the PES and the location of these intersections are crucial; for instance, the barrier height for phenyl group rotation in trans-stilbene (B89595) is known to increase upon excitation from the S0 to the S1 state. scribd.comrsc.org Advanced spectroscopic and computational methods are used to map these multidimensional surfaces and understand the dynamics of molecules passing through CIs. rsc.orgrsc.org

The quantum yield, which measures the efficiency of a photochemical process, is highly dependent on the nature and position of substituents on the stilbene core. For (E)-4-Cyano-4'-nitrostilbene, a closely related isomer, the quantum yield for isomerization varies with solvent polarity. acs.org

Substituents like the electron-withdrawing nitro (-NO₂) and cyano (-CN) groups can significantly influence the isomerization pathways. These groups are known to promote the triplet pathway for photoisomerization. acs.org The nitro group, in particular, can induce a charge-transfer (CT) character in the excited states and facilitate intersystem crossing to the triplet manifold, which offers an alternative route for isomerization. acs.orgscribd.com In contrast, electron-donating groups like the amino group can raise the energy barrier for C=C torsion, slowing down the isomerization process. acs.org The interplay between electron-donating and electron-accepting groups in "push-pull" stilbenes leads to complex photophysical behavior, where solvent polarity can stabilize certain excited states and alter reaction efficiencies. acs.org

Table 1: Influence of Substituents on Stilbene Photoisomerization

| Substituent Type | Example Group(s) | Effect on Isomerization | Probable Mechanism | Citation |

|---|---|---|---|---|

| Electron Withdrawing | -NO₂, -CN | Promotes isomerization | Favors triplet pathway | acs.org |

Intersystem crossing (ISC) is a radiationless process involving a transition between electronic states of different spin multiplicity, for example, from an excited singlet state (S1) to a triplet state (T1). This process is formally "forbidden" but becomes significant in many molecules, especially those containing heavy atoms or specific functional groups. For nitroaromatic compounds, ISC is often a dominant pathway for energy dissipation from the excited state. scribd.com

In push-pull stilbenes like DANS, relaxation from the S1 state can proceed efficiently through a triplet pathway: S1 → T2 → T1. acs.org The rate of ISC is enhanced when the vibrational energy levels of the two states overlap and when spin-orbit coupling is significant. Spin-orbit coupling, the interaction between the electron's spin and its orbital motion, provides the necessary mechanism for the spin flip. The presence of the nitro group in (E)-3-Cyano-4'-nitrostilbene is expected to enhance ISC rates. acs.orgscribd.com El-Sayed's rules suggest that ISC is more rapid when it involves a change in the orbital type of the excited state (e.g., from a ¹(n,π) state to a ³(π,π) state). The efficiency of ISC in nitroaromatics can also be highly dependent on the solvent, with changes in polarity altering the relative energies of the singlet and triplet states and thus modulating the crossing rates. acs.org

Sensitized photoisomerization occurs when a "sensitizer" molecule absorbs light and then transfers its excitation energy to the stilbene molecule, causing it to isomerize. A key intermediate in some sensitization processes is an exciplex, or an "excited-state complex," formed between the excited sensitizer (B1316253) and a ground-state acceptor molecule (the stilbene). This complex is only stable in the excited state; the two molecules are repulsive in the ground state.

The formation of an exciplex is in competition with direct triplet-triplet energy transfer. The preferred pathway can depend on the solvent polarity and the electronic properties of the donor and acceptor. For instance, in studies of triplet 1-nitronaphthalene (B515781) (a sensitizer) and trans-stilbene, energy transfer was the dominant process in non-polar solvents, while electron transfer, a process closely related to charge-transfer exciplex formation, became favorable in polar solvents. The likelihood of forming an exciplex is governed by the energy levels of the molecules involved, specifically the HOMO of the donor and the LUMO of the acceptor. rsc.org The emission from an exciplex, if it occurs, is typically broad, lacks vibrational structure, and is red-shifted compared to the fluorescence of the individual monomer.

Chemical Reactivity and Functional Group Transformations

The chemical reactivity of (E)-3-Cyano-4'-nitrostilbene is dictated by its three primary functional components: the alkene double bond, the cyano group, and the nitro group.

The nitrile (cyano) group is a versatile synthetic handle. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine (e.g., using LiAlH₄), or transformed into an aldehyde. The electrophilic carbon center and nucleophilic nitrogen atom of the cyano group also allow for its participation in cycloaddition reactions to form nitrogen-containing heterocycles.

The nitro group is strongly electron-withdrawing and can be readily reduced to an amino group (-NH₂) using various reducing agents, which would convert the push-pull stilbene into a different class of substituted stilbene. acs.org The nitro group can also be subject to nucleophilic aromatic substitution reactions under certain conditions. acs.org

The central C=C double bond, besides being the site of photoisomerization, can undergo reactions typical of alkenes, such as oxidation (e.g., with potassium permanganate) or addition reactions, although these may compete with reactions at the other functional groups depending on the chosen reagents and conditions. acs.org

Table 2: Potential Functional Group Transformations for (E)-3-Cyano-4'-nitrostilbene

| Functional Group | Reagent/Condition | Transformed Group | Product Type | Citation |

|---|---|---|---|---|

| Nitro (-NO₂) | Reducing agents (e.g., H₂, Pd/C; Sn, HCl) | Amino (-NH₂) | Aminostilbene | acs.org |

| Cyano (-CN) | LiAlH₄ or B₂H₆ | Aminomethyl (-CH₂NH₂) | Amine | |

| Cyano (-CN) | H₃O⁺, heat | Carboxylic acid (-COOH) | Carboxystilbene | |

| Cyano (-CN) | DIBAL-H then H₂O | Aldehyde (-CHO) | Formylstilbene |

Reactivity of the Nitro Group: Reductive Processes and Radical Intermediates

The nitro group is a key site of reactivity in (E)-3-cyano-4'-nitrostilbene, primarily undergoing reductive transformations. The reduction of aromatic nitro compounds is a well-established process that can proceed through multiple steps to yield a variety of products, including hydroxylamines, and ultimately, anilines. nih.govresearchgate.net The presence of electron-withdrawing substituents, such as the cyano group in the meta-position of the stilbene backbone, is known to facilitate the reduction of the nitro group. nih.gov This is because such groups lower the energy of the lowest unoccupied molecular orbital (LUMO), making the molecule more susceptible to accepting electrons. nih.gov

The reduction process can occur via a radical mechanism, involving the successive addition of electrons. researchgate.net The initial one-electron reduction leads to the formation of a nitro anion radical. This is followed by further reduction to a nitroso intermediate, then a hydronitroxide radical, and subsequently a hydroxylamino derivative before the final six-electron reduction product, the corresponding amine, is formed. researchgate.net Alternatively, the reduction can proceed through a series of two-electron steps. researchgate.net The hydroxylamine (B1172632) intermediate is of particular interest as it is a key precursor to the final amine product and can also be involved in further reactions. researchgate.net

The general pathway for the reduction of an aromatic nitro group can be summarized as follows:

Table 1: Stepwise Reduction of an Aromatic Nitro Group

| Step | Reactant | Intermediate/Product | Electrons Transferred (Total) |

| 1 | Ar-NO₂ | [Ar-NO₂]⁻ | 1 |

| 2 | [Ar-NO₂]⁻ | Ar-NO | 2 |

| 3 | Ar-NO | Ar-NHOH | 4 |

| 4 | Ar-NHOH | Ar-NH₂ | 6 |

Note: This table represents a simplified overview of the reduction process.

Reactivity of the Cyano Group: Nucleophilic Additions and Hydrolysis Considerations

The cyano group (-C≡N) in (E)-3-cyano-4'-nitrostilbene presents another reactive center, primarily susceptible to nucleophilic attack at the carbon atom. acs.org The carbon-nitrogen triple bond is polarized, with the carbon atom being electrophilic.

One of the most significant reactions of the cyano group is hydrolysis, which can be catalyzed by either acid or base to ultimately yield a carboxylic acid. youtube.comnih.gov The hydrolysis proceeds in two main stages: the initial conversion of the nitrile to an amide, followed by the hydrolysis of the amide to the carboxylic acid. Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom, facilitating the attack of a weak nucleophile like water. youtube.comnih.gov In a basic medium, the strongly nucleophilic hydroxide (B78521) ion can directly add to the carbon-nitrogen triple bond. youtube.com

The general mechanisms are outlined below:

Table 2: General Mechanisms of Nitrile Hydrolysis

| Catalyst | Initial Step | Intermediate | Final Product |

| Acid (H₃O⁺) | Protonation of the nitrogen atom | Protonated amide | Carboxylic acid |

| Base (OH⁻) | Nucleophilic attack of hydroxide on the carbon atom | Amide | Carboxylate salt |

Besides hydrolysis, the electrophilic carbon of the nitrile group can be attacked by other nucleophiles. For instance, organometallic reagents such as Grignard reagents can add to the cyano group, leading to the formation of ketones after hydrolysis of the intermediate imine.

Electrophilic and Nucleophilic Attack at the Stilbene Core

The stilbene core of (E)-3-cyano-4'-nitrostilbene possesses two main sites for potential reactions: the aromatic rings and the ethylenic double bond. The electron-withdrawing nature of the nitro and cyano groups deactivates the aromatic rings towards electrophilic substitution. Conversely, these groups make the π system of the double bond electron-deficient and therefore susceptible to nucleophilic attack.

Nucleophilic Attack: The presence of the strongly electron-withdrawing 4'-nitro group, conjugated with the double bond, makes the β-carbon (the carbon atom of the double bond closer to the cyano-substituted ring) particularly electrophilic. This facilitates the nucleophilic addition of various nucleophiles, such as amines. For instance, studies on the kinetics of the addition of piperidine (B6355638) and morpholine (B109124) to α-cyano-4-nitrostilbene have shown that such additions are feasible.

Electrophilic Attack: The electron-deficient nature of the carbon-carbon double bond makes electrophilic addition reactions, which are typical for alkenes, less favorable for (E)-3-cyano-4'-nitrostilbene. For an electrophilic attack to occur, a potent electrophile would be required. The general mechanism of electrophilic addition to an alkene involves the formation of a carbocation intermediate. nih.gov In the case of (E)-3-cyano-4'-nitrostilbene, the stability of such a carbocation would be significantly influenced by the electronic effects of the substituents.

Oxidative Breakdown and Dimerization Pathways

The stilbene structure, particularly in the presence of activating or deactivating groups, can undergo oxidative breakdown and dimerization.

Oxidative Breakdown: The carbon-carbon double bond is a potential site for oxidative cleavage. Strong oxidizing agents can break this bond, leading to the formation of aldehydes or carboxylic acids corresponding to the two halves of the molecule. Furthermore, photoexcited nitroarenes have been shown to be capable of inducing the oxidative cleavage of alkenes. nih.gov This suggests a potential pathway for the degradation of (E)-3-cyano-4'-nitrostilbene under photochemical conditions.

Dimerization: Stilbene and its derivatives are known to undergo dimerization reactions. For nitrostilbene derivatives, dimerization can occur through various mechanisms. For instance, the formation of stilbene azo-dimers has been observed through the dimerization of triplet p-nitrenostilbene, which can be generated by photolysis. nih.gov Additionally, the strong dipole-dipole interactions between nitro groups can lead to the formation of anti-parallel dimers in solution. researchgate.net Dehydrodimerization of stilbene derivatives has also been reported, sometimes occurring as a result of solution-phase electrochemical reactions.

Protonation Effects on Reactivity

Protonation can significantly alter the reactivity of (E)-3-cyano-4'-nitrostilbene by modifying the electronic properties of its functional groups.

Protonation of the Cyano Group: As mentioned in section 3.2.2, protonation of the nitrogen atom of the cyano group increases the electrophilicity of the carbon atom, thereby activating the group towards nucleophilic attack, particularly by weak nucleophiles like water during hydrolysis. youtube.comnih.gov

Protonation of the Nitro Group: In a sufficiently acidic medium, the nitro group can also be protonated. This would further enhance its electron-withdrawing capacity, which could, in turn, influence the reactivity of the entire molecule, including the susceptibility of the stilbene core to nucleophilic attack. Studies on substituted nitrophenols have shown that protonation can influence the electron-transfer kinetics during reduction processes.

Electronic Structure and Photophysical Characterization Through Advanced Spectroscopy and Computational Methods

Ground State Electronic Structure

The ground state electronic structure provides the foundation for understanding the molecule's stability, reactivity, and how it absorbs light. This is primarily determined by the arrangement of its molecular orbitals and the distribution of electron density across the molecular framework.

The electronic behavior of conjugated molecules is largely dictated by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic transitions and chemical reactivity. researchgate.net A smaller energy gap generally corresponds to easier electronic excitation, leading to absorption of light at longer wavelengths. wuxibiology.com

In conjugated systems like stilbene (B7821643), the HOMO-LUMO gap is sensitive to the nature of the substituents on the phenyl rings. rsc.org The introduction of both a cyano group and a nitro group, both strong electron acceptors, significantly impacts the energy levels of the frontier orbitals. While specific experimental or computational values for (E)-3-Cyano-4'-nitrostilbene are not extensively documented, the trends can be inferred from studies on related cyano-substituted and nitro-substituted stilbene derivatives. nih.gov The presence of strong electron-accepting groups tends to lower the energy of the LUMO. This modification of the frontier orbital energies typically results in a reduced HOMO-LUMO gap compared to unsubstituted stilbene, a key feature of D-A systems. nih.govreddit.com

Table 1: Representative HOMO-LUMO Gaps of Substituted Aromatic Compounds This table provides illustrative data from computational studies on related molecules to demonstrate the effect of substituents on the energy gap.

| Compound | Predicted HOMO-LUMO Gap (eV) | Computational Method | Reference Context |

|---|---|---|---|

| PORPC-1 (Porphyrin-based Dye) | 3.07 | PBE0 | Illustrates a typical gap in a complex conjugated system. nih.gov |

| PORPC-3 (Porphyrin-based Dye) | 2.99 | PBE0 | Shows how structural changes can fine-tune the energy gap. nih.gov |

| TCCA (Trichloroisocyanuric acid) | -0.79 (LUMO Energy) | DFT | Demonstrates the low LUMO energy characteristic of strong acceptors. wuxibiology.com |

| NCS (N-Chlorosuccinimide) | 1.09 (LUMO Energy) | DFT | Provides a comparison point for acceptor strength. wuxibiology.com |

The presence of the electron-withdrawing nitro and cyano groups creates a significant polarization of the electron density in the ground state of (E)-3-Cyano-4'-nitrostilbene. The nitro group at the 4'-position and the cyano group at the 3-position pull electron density from the stilbene backbone. Computational methods such as Natural Population Analysis (NPA) are often employed to quantify the partial atomic charges on each atom, revealing the electron-deficient and electron-rich regions of the molecule. nih.gov In this case, the nitrogen and oxygen atoms of the nitro group, and the nitrogen atom of the cyano group, would exhibit negative partial charges, while the carbon atoms attached to them and other parts of the π-system would become more electropositive. This charge distribution is crucial for determining the molecule's reactivity, intermolecular interactions, and its behavior in different solvent environments.

The stilbene molecule is not perfectly rigid and possesses conformational flexibility, primarily through rotation around the single bonds connecting the phenyl rings to the ethylenic bridge. For maximum π-conjugation, a planar conformation is ideal, as this maximizes the overlap of p-orbitals across the molecule. However, steric hindrance between hydrogen atoms on the phenyl rings and the ethylenic bridge can lead to a slightly twisted ground state geometry. In (E)-stilbene derivatives, the molecule generally adopts a near-planar conformation, which helps to stabilize the conjugated system. The conformational stability is a balance between the stabilizing energy of π-conjugation and the destabilizing energy from steric repulsion. Large substituents, particularly in the ortho positions, can force a more significant twist, disrupting conjugation and affecting the electronic and photophysical properties. researchgate.netnih.gov

Excited State Dynamics and Photophysical Processes

Upon absorption of a photon, the molecule is promoted to an electronic excited state, initiating a series of dynamic processes that determine its photophysical fate, including fluorescence and photoisomerization.

For stilbenes with D-A substitution, the electronic excitation often leads to the formation of an Intramolecular Charge Transfer (ICT) state. nih.govrsc.org In this state, there is a significant shift of electron density from the donor part of the molecule to the acceptor part. For (E)-3-Cyano-4'-nitrostilbene, excitation would involve the movement of electron density from the π-system of the stilbene core (acting as the donor) to the electron-accepting nitro and cyano groups. This excited state is significantly more polar than the ground state.

A key question in the photophysics of D-A molecules is whether the planar ICT state can relax further by twisting around a single bond to form a Twisted Intramolecular Charge Transfer (TICT) state. researchgate.net This process is often associated with a quenching of fluorescence and the appearance of a new, highly red-shifted emission band in polar solvents. The formation of a TICT state depends critically on the molecular structure and substitution pattern.

For instance, studies on trans-4-dimethylamino-4'-cyanostilbene (DCS) have shown that it does not form a TICT state; its main deactivation pathway is fluorescence competing with trans→cis photoisomerization. researchgate.net In contrast, its isomer, trans-3-(N,N-dimethylamino)-4'-cyanostilbene (mDCS), does form a TICT state in polar solvents like acetonitrile. researchgate.net This highlights the profound effect of substituent position. Given that (E)-3-Cyano-4'-nitrostilbene has an acceptor group at the 3-position, the possibility of forming a twisted state upon excitation cannot be ruled out and would be a key feature of its excited-state dynamics.

Solvatochromism is the phenomenon where the color of a substance, and thus its absorption or emission spectrum, changes with the polarity of the solvent. nih.govresearchgate.net Molecules with a large difference in dipole moment between their ground and excited states typically exhibit strong solvatochromism.

D-A stilbenes are classic examples of solvatochromic compounds. The ground state is relatively nonpolar, while the ICT excited state is highly polar. In polar solvents, the polar excited state is stabilized more than the ground state, which reduces the energy gap between the two states. This leads to a bathochromic (red) shift in the emission spectrum. The absorption spectrum is typically less sensitive to solvent polarity. lookchem.com

For (E)-3-Cyano-4'-nitrostilbene, a significant positive solvatochromism is expected for its fluorescence spectrum. As the solvent polarity increases, the emission peak should shift to longer wavelengths. The magnitude of this shift provides information about the change in dipole moment upon excitation. Data from the closely related 4-dimethylamino-4'-nitrostilbene (B1242720) illustrates this principle clearly, showing a dramatic decrease in fluorescence quantum yield and changes in emission in solvents of varying polarity.

Table 2: Solvatochromic Fluorescence Data for the Related Compound 4-Dimethylamino-4'-nitrostilbene

| Solvent | Fluorescence Quantum Yield (Φf) | Reference |

|---|---|---|

| Pentane | 0.14 | |

| Benzene (B151609) | 0.53 | |

| Methylene Chloride | 0.008 | |

| Dimethylformamide | 0.002 |

Excited State Dipole Moments and Polarity Dependence

As a push-pull system, (E)-3-Cyano-4'-nitrostilbene is anticipated to exhibit a substantial increase in its dipole moment upon transitioning to an electronically excited state. This phenomenon arises from an intramolecular charge transfer (ICT) character, where electron density shifts from one part of the molecule to another upon photoexcitation. The solvatochromic shift method is commonly employed to estimate the change in dipole moment between the ground and excited states. researchgate.net This method relies on equations such as the Lippert-Mataga and Bakhshiev equations, which correlate the Stokes shift (the difference in energy between the absorption and emission maxima) with the polarity of the solvent. researchgate.net

The significant change in dipole moment means that the photophysical properties of (E)-3-Cyano-4'-nitrostilbene are highly dependent on the polarity of its environment. In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state, leading to a red-shift (a shift to longer wavelengths) in the fluorescence emission spectrum. unipr.it This stabilization in high-polarity solvents can also profoundly affect the excited-state lifetime and decay pathways. For the closely related compound trans-4-nitrostilbene, the S1-state lifetime decreases by three orders of magnitude, from approximately 60 picoseconds in high-polarity solvents to around 60 femtoseconds in nonpolar solvents. rsc.org This dramatic change is attributed to the solvent's ability to modulate the relative energies of the S1 state and the triplet states, thereby influencing the rates of intersystem crossing. rsc.org

Table 1: Solvent Polarity Dependence of S1-State Lifetime for trans-4-nitrostilbene

| Solvent | Polarity | S1 Lifetime |

| Nonpolar Solvents | Low | ~60 fs |

| Medium-Polarity Solvents | Medium | Biphasic decay |

| High-Polarity Solvents | High | ~60 ps |

| This table is based on data for the analogous compound trans-4-nitrostilbene and illustrates the strong effect of solvent polarity on excited-state dynamics. rsc.org |

Non-radiative Decay Pathways and Fluorescence Quenching

The fluorescence of (E)-3-Cyano-4'-nitrostilbene is generally inefficient due to the prevalence of rapid non-radiative decay pathways that compete with photon emission. The nitro group, in particular, is known to be an effective fluorescence quencher, often promoting deactivation through intersystem crossing (ISC) to the triplet manifold. nih.govnih.gov

Key non-radiative decay mechanisms for stilbenoid compounds include:

Intersystem Crossing (ISC): After initial excitation to the singlet state (S1), the molecule can undergo a spin-forbidden transition to a triplet state (T_n). For nitroaromatic compounds, there is often a high density of ππ* and nπ* states with different multiplicities, providing efficient pathways for ISC. nih.gov In trans-4-nitrostilbene, ISC is a major deactivation channel, particularly in nonpolar and medium-polarity solvents. rsc.org

Internal Conversion (IC) via Torsion: Twisting around the central ethylenic double bond is a characteristic deactivation pathway for stilbenes. This torsional motion can lead the excited molecule to a conical intersection with the ground state potential energy surface, facilitating rapid, radiationless internal conversion back to the ground state. rsc.org In high-polarity solvents, where ISC becomes energetically less favorable for trans-4-nitrostilbene, the S1 state decays via barrier crossing along this torsional coordinate to a non-fluorescent perpendicular configuration. rsc.org

Vibrational Relaxation: Following excitation, vibrational modes are activated. The coupling between electronic states and specific vibrational modes can mediate the transition to dark states, further quenching fluorescence. nih.gov

In polar solvents, the emission of nitro-substituted cyanostilbenes is often severely quenched because of the enhancement of these non-radiative transitions. nih.gov Theoretical studies on cyano-substituted distyrylbenzene (B1252955) molecules validate that explorations of the potential energy surfaces along the elongation, twisting, and pyramidalization of the vinyl bonds are crucial for understanding these radiationless processes. rsc.org

Ultrafast Internal Conversion Dynamics

Internal conversion (IC) is a non-radiative process that involves a transition between electronic states of the same multiplicity (e.g., S1 → S0). For molecules like (E)-3-Cyano-4'-nitrostilbene, these dynamics often occur on an ultrafast timescale, ranging from femtoseconds to picoseconds. rsc.org

Studies on the analogous trans-4-nitrostilbene have provided significant insight into these dynamics. In nonpolar solvents, the sub-100 femtosecond lifetime is a result of a combination of highly efficient ISC and internal conversion. rsc.org The deactivation cascade can be complex; for instance, in ortho-nitrobenzaldehyde, the initial decay from the bright ππ* state to the S1 minimum is barrierless and takes only 60–80 fs, involving multiple changes in electronic state character. nih.gov

Ultrafast spectroscopic techniques, such as femtosecond time-resolved transient absorption, are essential for tracking these rapid processes. nih.gov These methods allow researchers to follow the population of the initially excited state and monitor its decay into other electronic or vibrational states in real-time, revealing the intricate sequence of events that follow photoexcitation. researchgate.net

Advanced Spectroscopic Techniques for Electronic Structure Elucidation

A suite of advanced spectroscopic techniques is necessary to fully characterize the electronic states and dynamics of (E)-3-Cyano-4'-nitrostilbene.

UV-Visible Absorption Spectroscopy

UV-Visible absorption spectroscopy probes the electronic transitions from the ground state to various excited states. The spectrum of (E)-3-Cyano-4'-nitrostilbene is characterized by the absorption of photons in the ultraviolet and visible regions, promoting electrons from occupied to unoccupied molecular orbitals.

The key features of the absorption spectrum are:

π-π Transitions:* Due to the extensive conjugated system of the stilbene core, strong absorption bands corresponding to π-π* transitions are expected. rsc.org Adding conjugated double bonds typically shifts the absorption maximum (λ_max) to longer wavelengths. libretexts.org

Intramolecular Charge-Transfer (ICT) Band: The presence of both electron-withdrawing (-NO₂) and electron-accepting (-CN) groups gives rise to an ICT character. This results in a distinct absorption band, which is often broad and sensitive to the solvent environment. fapesp.br

n-π Transitions:* The nitro group also possesses non-bonding electrons (n), which can be excited to anti-bonding π* orbitals. These n-π* transitions are typically much weaker than π-π* transitions. rsc.org

Table 2: Typical UV-Visible Absorption Characteristics for Nitrostilbene Derivatives

| Transition Type | Typical Wavelength Region | Molar Absorptivity (ε) | Characteristics |

| π-π* (ICT) | ~350 - 450 nm | ~10,000 - 20,000 M⁻¹cm⁻¹ | Strong, broad band, sensitive to solvent polarity |

| n-π* | ~300 - 350 nm | ~100 M⁻¹cm⁻¹ | Weak, often obscured by stronger bands |

| This table provides representative data for nitrostilbene derivatives based on general principles and published spectra. rsc.orgresearchgate.net |

Fluorescence Emission Spectroscopy

Fluorescence emission spectroscopy measures the light emitted as the molecule relaxes from its lowest excited singlet state (S1) back to the ground state (S0). For (E)-3-Cyano-4'-nitrostilbene, fluorescence is generally weak due to the efficient competing non-radiative pathways discussed previously. nih.gov

Key characteristics observed in fluorescence spectroscopy include:

Large Stokes Shift: A significant difference between the absorption and emission maxima is expected, particularly in polar solvents. This is a direct consequence of the larger dipole moment in the excited state and the subsequent solvent relaxation around it before emission occurs.

Solvatofluorochromism: The emission maximum exhibits a pronounced red-shift as the solvent polarity increases. unipr.itresearchgate.net This sensitivity makes the molecule a potential probe for local environmental polarity.

Low Fluorescence Quantum Yield (Φ_f): The quantum yield, which is the ratio of photons emitted to photons absorbed, is typically low for nitro-substituted stilbenes. nih.gov For example, the related trans-4-cyano-4'-dimethylaminostilbene shows a quantum yield that, while varying with solvent, remains modest. researchgate.net

Time-Resolved Spectroscopy for Excited State Lifetimes

Time-resolved spectroscopy is crucial for directly measuring the lifetimes of the short-lived excited states of (E)-3-Cyano-4'-nitrostilbene. Techniques like ultrafast transient absorption (TA) and time-resolved fluorescence (e.g., femtosecond fluorescence up-conversion) monitor the decay of the excited state population over time. rsc.orgresearchgate.net

These experiments provide the rate constants for the various deactivation processes (fluorescence, internal conversion, intersystem crossing). As detailed in section 4.2.3, the excited-state lifetime of the analogous trans-4-nitrostilbene is exceptionally sensitive to solvent polarity, varying from picoseconds to femtoseconds. rsc.org This is determined by measuring the decay of the excited-state absorption or fluorescence signal following pulsed laser excitation. nih.govresearchgate.net The ability to resolve these ultrafast events is fundamental to building a complete picture of the molecule's photophysics. fapesp.br

Vibrational Spectroscopy (e.g., IR, Raman) and Theoretical Correlations

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules by probing their characteristic vibrational modes. researchgate.net For (E)-3-Cyano-4'-nitrostilbene, the vibrational spectrum is dominated by contributions from the nitrile (-C≡N) group, the nitro (-NO₂) group, the stilbene backbone (including the vinyl C=C bond), and the phenyl rings.

Experimental IR and Raman spectra are complemented by theoretical calculations, typically using Density Functional Theory (DFT), which can predict vibrational frequencies and intensities. nih.gov A comparison between the scaled theoretical frequencies and the experimental wavenumbers allows for a detailed and reliable assignment of the fundamental vibrational modes. researchgate.net

Key Vibrational Modes for (E)-3-Cyano-4'-nitrostilbene:

Nitrile Group (-C≡N): The cyano group is expected to exhibit a strong, sharp absorption band in the IR spectrum and a distinct peak in the Raman spectrum. spectroscopyonline.com This C≡N stretching vibration typically appears in the 2200–2300 cm⁻¹ region. researchgate.netresearchgate.net Its intensity and exact position can be sensitive to electronic effects and conjugation within the molecule. spectroscopyonline.com For aromatic nitriles, the frequency is often slightly lower than for saturated nitriles. spectroscopyonline.com

Nitro Group (-NO₂): The nitro group gives rise to two characteristic stretching vibrations: an asymmetric stretch (ν_as(NO₂)) and a symmetric stretch (ν_s(NO₂)). For nitro groups attached to an aromatic ring, the asymmetric stretch typically appears as a very strong band in the IR spectrum between 1560 and 1500 cm⁻¹, while the symmetric stretch is found in the 1390–1330 cm⁻¹ region. researchgate.net Additionally, bending modes for the NO₂ group, such as a scissoring mode, are expected around 850 cm⁻¹. researchgate.net

Stilbene Backbone: The trans-vinylene C=C stretching vibration is a key feature in the Raman spectrum of stilbenes, typically appearing in the 1650-1600 cm⁻¹ range. The trans C-H out-of-plane wagging vibration gives a strong band in the IR spectrum, usually found near 960 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while aromatic C=C stretching modes occur in the 1600–1450 cm⁻¹ region.

The table below summarizes the expected vibrational assignments for (E)-3-Cyano-4'-nitrostilbene based on data from analogous structures.

Table 1: Predicted Vibrational Modes for (E)-3-Cyano-4'-nitrostilbene This table is a predictive summary based on characteristic group frequencies from related compounds.

| Predicted Frequency Range (cm⁻¹) | Vibrational Assignment | Group | Expected IR Activity | Expected Raman Activity |

| > 3000 | C-H stretch | Aromatic/Vinyl | Medium | Medium |

| 2230 - 2200 | C≡N stretch | Cyano | Strong, Sharp | Medium, Sharp |

| 1650 - 1600 | C=C stretch | Vinyl | Medium | Strong |

| 1600 - 1570 | C=C stretch | Aromatic | Strong | Strong |

| 1560 - 1500 | NO₂ asymmetric stretch | Nitro | Very Strong | Medium |

| 1390 - 1330 | NO₂ symmetric stretch | Nitro | Strong | Strong |

| ~960 | C-H out-of-plane bend (trans) | Vinyl | Strong | Weak |

| ~850 | NO₂ scissoring (bend) | Nitro | Medium | Medium |

Two-Photon Absorption Studies

Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons, transitioning to an excited state. This phenomenon is particularly relevant for molecules with a donor-π-acceptor (D-π-A) architecture, such as (E)-3-Cyano-4'-nitrostilbene. In this molecule, the nitro group acts as a strong electron acceptor, while the cyano-substituted phenyl ring and the π-conjugated bridge act as the donor and transport medium. This configuration facilitates a significant change in the dipole moment upon excitation, which is favorable for large TPA cross-sections (δ_TPA).

The TPA properties of stilbene derivatives are well-documented. For instance, replacing a weak acceptor with a stronger one, such as a nitro group, can significantly increase the TPA cross-section. researchgate.net Studies on 4-dimethylamino-4'-nitrostilbene (DANS), a classic D-π-A stilbene, show that its TPA response is influenced by solvent polarity. researchgate.net Similarly, other cyano-substituted stilbene derivatives have been investigated for their TPA properties, with findings indicating that molecular design and aggregation state can enhance the TPA cross-section. nih.govresearchgate.net

The TPA cross-section is typically measured using techniques like the two-photon induced fluorescence (TPIF) method or the Z-scan technique. researchgate.netkorea.ac.kr The TPIF method relates the intensity of fluorescence induced by two-photon excitation to that of a known reference standard. korea.ac.kr

While direct experimental data for (E)-3-Cyano-4'-nitrostilbene is not available, a comparison with related molecules suggests it would possess significant TPA activity. The table below presents TPA data for other D-π-A stilbene derivatives to provide context.

Table 2: Two-Photon Absorption (TPA) Data for Structurally Related Stilbene Derivatives This table provides comparative data to estimate the potential TPA performance of (E)-3-Cyano-4'-nitrostilbene.

| Compound | Donor Group | Acceptor Group | Max TPA Wavelength (nm) | Max TPA Cross-Section (GM)¹ | Solvent | Reference |

| 4-dimethylamino-4'-nitrostilbene (DANS) | Dimethylamino | Nitro | ~780 | ~25 | Dichloromethane | researchgate.net |

| 4-dimethylamino-4'-cyanostilbene | Dimethylamino | Cyano | ~720 | ~15 | Dichloromethane | - |

| (Z)-2,3-bis[4-(N-4-(diphenylamino)styryl)phenyl]acrylonitrile (StCN) | Diphenylaminostyryl | Cyano | Not specified | Enhanced 1.5x in nanoaggregates vs. solution | DMF/Water | nih.gov |

¹1 GM (Goeppert-Mayer unit) = 10⁻⁵⁰ cm⁴ s photon⁻¹

Computational Chemistry Approaches in the Study of E 3 Cyano 4 Nitrostilbene

Quantum Chemical Methodologies for Electronic Structure and Dynamics

A variety of quantum chemical methods have been employed to study stilbene (B7821643) derivatives, each with varying levels of accuracy and computational cost. These methods are crucial for understanding the electronic transitions and potential energy surfaces that govern the molecule's behavior.

Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT)

Density Functional Theory (DFT) and its time-dependent extension (TDDFT) are widely used methods for investigating the electronic properties of molecules like (E)-3-Cyano-4'-nitrostilbene. qu.edu.qanih.gov DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. TDDFT allows for the calculation of excited-state properties, such as absorption spectra. qu.edu.qanih.gov

Full molecular geometry optimization of similar compounds is often performed using the B3LYP functional with a 6-31+G(d) basis set. qu.edu.qa To account for the influence of solvents on the electronic properties, the integral equation formalism polarizable continuum model (IEFPCM) is frequently employed. qu.edu.qa Simulated absorption spectra are typically calculated using TDDFT with functionals like CAM-B3LYP and the 6–31 + G (d) basis set, often considering the first several excitation states. qu.edu.qa

The choice of functional in DFT and TDDFT calculations is critical. For instance, the PBE0 functional has been shown to be reliable for calculating vertical excitation energies within the GW-BSE framework. nih.gov The development of analytical first derivatives of vertical excitation energies for selected exchange-correlation functionals has enabled efficient geometry optimization of excited states. github.io

Table 1: Common DFT Functionals and Basis Sets in Stilbene Research

| Method | Functional | Basis Set | Application |

| DFT | B3LYP | 6-31+G(d) | Ground-state geometry optimization |

| TDDFT | CAM-B3LYP | 6–31 + G (d) | Simulated absorption spectra |

| TDDFT | PBE0 | def2-QZVPP | Excited-state geometry optimization |

This table is generated based on commonly used computational methods for similar molecular systems and does not represent specific calculations on (E)-3-Cyano-4'-nitrostilbene unless explicitly stated in the text.

Multi-State Second-Order Perturbation Theory (e.g., MS-NEVPT2, CASSCF)

For a more accurate description of excited states, especially in cases of strong electron correlation or near-degeneracy of electronic states, multi-reference methods like the Complete Active Space Self-Consistent Field (CASSCF) followed by N-electron valence state second-order perturbation theory (NEVPT2) are employed. These methods provide a robust framework for studying complex photochemical processes.

While specific MS-NEVPT2 or CASSCF studies on (E)-3-Cyano-4'-nitrostilbene are not detailed in the provided search results, these methods are standard for high-accuracy calculations on similar chromophores. They are particularly important for understanding reaction pathways and conical intersections that play a role in the photoisomerization of stilbene derivatives.

Semi-Empirical Quantum Chemistry Methods (e.g., AM1, PM3, MNDO, INDO, CNDO/S)

Semi-empirical quantum chemistry methods offer a computationally less expensive alternative to ab initio and DFT methods, making them suitable for studying large molecules and for preliminary investigations. wikipedia.orgnumberanalytics.comnih.gov These methods are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data. wikipedia.org

Methods like AM1 (Austin Model 1) and PM3 (Parametric Method 3), which are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation, have been widely used. researchgate.netnumberanalytics.com Other methods in this category include MNDO (Modified Neglect of Diatomic Overlap), INDO (Intermediate Neglect of Differential Overlap), and CNDO/S (Complete Neglect of Differential Overlap/Spectroscopic). wikipedia.orgresearchgate.net

For excited state calculations, specialized semi-empirical methods such as ZINDO (Zerner's Intermediate Neglect of Differential Overlap) have been developed to predict electronic spectra. wikipedia.org While these methods are faster, their accuracy can be limited if the molecule under study is significantly different from the molecules used for their parameterization. wikipedia.org For instance, early theoretical studies on the related molecule 4-dimethylamino-4'-nitrostilbene (B1242720) (DANS) utilized methods like AM1, PM3, MNDO, and INDO to investigate its properties. researchgate.net

Table 2: Overview of Semi-Empirical Methods and Their Applications

| Method | Abbreviation | Key Features | Typical Applications |

| Austin Model 1 | AM1 | Re-parameterization of MNDO, improved description of hydrogen bonds. nih.gov | Conformational analysis, reaction mechanisms. numberanalytics.com |

| Parametric Method 3 | PM3 | Re-parameterization of AM1 with a different strategy. nih.gov | Molecular structures, spectroscopic properties. numberanalytics.com |

| Modified Neglect of Diatomic Overlap | MNDO | Based on the NDDO approximation. numberanalytics.com | Electronic structure of organic molecules. researchgate.net |

| Intermediate Neglect of Differential Overlap | INDO | Includes some one-center two-electron integrals neglected in CNDO. | Spectroscopic properties. |

| Complete Neglect of Differential Overlap/Spectroscopic | CNDO/S | A variation of CNDO parameterized for spectroscopic calculations. | Electronic spectra prediction. |

This table provides a general overview of semi-empirical methods and their common applications in computational chemistry.

Modeling of Molecular Geometries and Conformational Landscapes

Understanding the three-dimensional structure of (E)-3-Cyano-4'-nitrostilbene in both its ground and excited electronic states is crucial for interpreting its properties and reactivity.

Optimization of Ground and Excited State Geometries

Computational methods are used to find the minimum energy structures (optimized geometries) for both the ground and excited states. The optimization process involves calculating the forces on each atom and iteratively adjusting their positions until a stable geometry is reached. nih.gov For excited-state geometry optimizations, analytical gradients of the excited-state energy are often used. github.io

The geometry of the excited state can differ significantly from the ground state, which is important for understanding processes like fluorescence and photoisomerization. nih.gov For example, in similar push-pull stilbenes, photoexcitation can lead to twisting around the central double bond. researchgate.net

Torsional Potential Energy Scans and Conformer Distribution

Torsional potential energy scans are performed to explore the conformational space of a molecule by systematically rotating specific dihedral angles and calculating the energy at each step. uni-muenchen.deq-chem.comresearchgate.net This allows for the identification of stable conformers (energy minima) and transition states (energy maxima) for rotation around single or double bonds. uni-muenchen.deresearchgate.net

For stilbene derivatives, a key coordinate is the torsion around the ethylenic double bond, which is directly related to the E/Z (trans/cis) isomerization process. Relaxed potential energy surface scans, where all other geometric parameters are optimized at each step of the scan, provide a rough estimate of the reaction pathway. q-chem.com These scans can reveal the energy barriers for isomerization and the relative stability of different conformers. researchgate.netmolssi.org

Prediction of Spectroscopic and Photophysical Parameters

Computational chemistry offers powerful tools to predict and understand the interaction of molecules with light. For a push-pull system like (E)-3-Cyano-4'-nitrostilbene, which possesses electron-donating (implied by the conjugated system) and electron-accepting groups (-CN, -NO₂), these methods can elucidate its electronic structure and predict its spectroscopic behavior.

Calculation of Vertical Excitation and Emission Energies

Vertical excitation energies correspond to the energy difference between the ground state and an excited state at the optimized geometry of the ground state. This is a direct computational analog to the maximum absorption wavelength (λ_max) in an experimental UV-Vis spectrum. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating these energies for medium to large organic molecules. nih.govrsc.org The choice of functional and basis set is crucial for obtaining results that correlate well with experimental data. researchgate.net For molecules with significant charge-transfer character, such as push-pull stilbenes, range-separated or hybrid functionals are often necessary for accurate predictions. researchgate.net

Vertical emission energies are calculated from the optimized geometry of the first excited state down to the ground state. This energy corresponds to the peak of the fluorescence spectrum. The difference between the absorption and emission energies provides the Stokes shift, which is related to the geometric relaxation of the molecule in the excited state.

Oscillator Strengths and Dipole Moments

The oscillator strength (f) is a dimensionless quantity calculated alongside vertical excitation energies in TD-DFT. researchgate.netresearchgate.net It represents the probability of a given electronic transition. A higher oscillator strength corresponds to a more intense absorption band in the experimental spectrum. For (E)-3-Cyano-4'-nitrostilbene, the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) is expected to have a high oscillator strength, characteristic of an intramolecular charge-transfer (ICT) band. researchgate.net

The dipole moment is a measure of the charge separation within a molecule. Computational methods can calculate both the ground-state dipole moment (μ_g) and the excited-state dipole moment (μ_e). In push-pull molecules, the absorption of light often leads to a significant transfer of electron density from the donor side to the acceptor side, resulting in a much larger excited-state dipole moment (μ_e > μ_g). nih.govscielo.org.mx This change in dipole moment is a key factor influencing the solvatochromism of the compound—its change in absorption or emission color with solvent polarity.

Simulation of Absorption and Emission Spectra

A theoretical absorption or emission spectrum can be simulated by broadening the calculated vertical transition energies and their corresponding oscillator strengths. osti.gov This is often done by fitting Gaussian or Lorentzian functions to the calculated transitions, which simulates the vibrational broadening and other effects seen in experimental spectra. osti.gov Such simulations allow for direct comparison with experimental UV-Vis and fluorescence data, helping to assign spectral features to specific electronic transitions. For complex systems, these simulations can deconstruct overlapping bands and clarify the nature of the excited states. osti.gov

Advanced Computational Techniques and Interpretations

To gain deeper insight into the electronic structure and intermolecular interactions, more advanced computational techniques can be employed.

Fragment Molecular Orbital (FMO) Analysis

The Fragment Molecular Orbital (FMO) method is a technique designed to make quantum mechanical calculations on large molecular systems, like proteins or molecular aggregates, more computationally tractable. nih.govnih.gov The system is divided into smaller units, or "fragments," and the calculations are performed on individual fragments and fragment pairs to reconstruct the properties of the entire system. nih.gov

In the context of a single molecule like (E)-3-Cyano-4'-nitrostilbene, the FMO method could be used to analyze its interaction with other molecules, such as solvent molecules or a host in a host-guest complex. By fragmenting the system (e.g., treating the stilbene as one fragment and surrounding solvent molecules as others), one can analyze the specific interactions between the chromophore and its environment. The method provides detailed information on a fragment-by-fragment basis, which is useful for understanding complex systems. nih.govnih.gov

Energy Decomposition Analysis (e.g., Morokuma's Energy Partitioning)

Energy Decomposition Analysis (EDA) is a powerful method for analyzing the nature of chemical bonds and intermolecular interactions. researchgate.net The total interaction energy between two fragments (e.g., two molecules or two parts of a single molecule) is partitioned into chemically meaningful components. A typical EDA scheme, such as that developed by Morokuma and Kitaura, decomposes the interaction energy into terms for electrostatics (Coulombic attraction/repulsion), exchange-repulsion (Pauli repulsion), polarization (orbital relaxation), and charge-transfer (electron donation). illinois.edusemanticscholar.org

Analysis of Charge Density Differences and Bonding Interactions

The analysis of charge density differences is a powerful computational tool used to visualize the redistribution of electron density upon the formation of a chemical bond or interaction between molecular fragments. beilstein-journals.org This method involves calculating the electron density of the molecule and subtracting the electron densities of its constituent atoms or fragments, revealing regions of charge accumulation and depletion. globalresearchonline.netnih.gov Such studies are instrumental in understanding the nature of chemical bonds, intermolecular interactions, and the electronic effects of substituent groups.

For (E)-3-Cyano-4'-nitrostilbene, while specific charge density difference plots are not extensively documented in publicly available literature, the electronic characteristics can be inferred from related computational analyses such as molecular orbital (MO) theory and molecular electrostatic potential (MEP) maps. Density Functional Theory (DFT) is a common method for these calculations. nih.govbeilstein-journals.org

Key Insights from Computational Analysis:

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electronic behavior of a molecule. beilstein-journals.org For push-pull stilbene systems like (E)-3-Cyano-4'-nitrostilbene, the HOMO is typically localized on the electron-donating part of the molecule, while the LUMO is centered on the electron-withdrawing part. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides information about the molecule's chemical reactivity and electronic transition properties. beilstein-journals.org A smaller gap suggests that the molecule can be more easily excited. beilstein-journals.org

Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites. beilstein-journals.org For (E)-3-Cyano-4'-nitrostilbene, the nitro group (-NO2) would be expected to be a region of high negative potential (red/yellow), indicating its strong electron-withdrawing nature. Conversely, other parts of the molecule, particularly the aromatic rings, would show varying degrees of positive or neutral potential. These maps are crucial for predicting how the molecule will interact with other molecules and its environment.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding within a molecule, including the delocalization of electron density and hyperconjugative interactions. beilstein-journals.org In (E)-3-Cyano-4'-nitrostilbene, NBO analysis would quantify the charge transfer from the cyano-substituted ring to the nitro-substituted ring through the ethylenic bridge, providing a quantitative measure of the push-pull effect.

| Computational Technique | Information Gained | Relevance to (E)-3-Cyano-4'-nitrostilbene |

| Charge Density Difference | Regions of electron accumulation and depletion. | Visualizes charge transfer from donor to acceptor groups. |

| HOMO-LUMO Analysis | Electronic transition properties and reactivity. | Characterizes the push-pull nature and electronic spectra. |

| Molecular Electrostatic Potential (MEP) | Electrophilic and nucleophilic sites. | Predicts sites for intermolecular interactions. |

| Natural Bond Orbital (NBO) Analysis | Charge transfer and bonding interactions. | Quantifies the electronic effects of substituents. |

Computational Studies on Solvent Effects and Environmental Interactions

The properties of (E)-3-Cyano-4'-nitrostilbene can be significantly influenced by its surrounding environment, particularly the solvent. Computational studies are essential for understanding these interactions and predicting the molecule's behavior in different media.

Modeling Solvent Effects:

Computational chemists employ various models to simulate the effects of solvents. A widely used approach is the self-consistent reaction-field (SCRF) method, with the Polarizable Continuum Model (PCM) being a popular implementation. beilstein-journals.org In the PCM model, the solute molecule is placed within a cavity in a continuous dielectric medium that represents the solvent. This approach is effective in capturing the bulk electrostatic effects of the solvent on the solute. For more specific interactions, such as hydrogen bonding, explicit solvent models where individual solvent molecules are included in the calculation are used, often in combination with continuum models. researchgate.net

Impact of Solvents on Molecular Properties:

Solvatochromism: (E)-3-Cyano-4'-nitrostilbene is expected to exhibit solvatochromism, which is a change in the color of a solution as the solvent is changed. This phenomenon arises from the differential solvation of the ground and excited states of the molecule. In polar solvents, the charge-transfer nature of the excited state is stabilized to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the absorption spectrum. Computational studies can predict these spectral shifts by calculating the electronic transition energies in different solvent models.

Geometrical Changes: The polarity of the solvent can influence the geometry of the molecule. For stilbene derivatives, the torsional angle of the central ethylenic bond can be affected by the solvent environment.

Excited-State Dynamics: The deactivation pathways of the excited state of stilbene derivatives are highly sensitive to solvent polarity. In nonpolar solvents, intersystem crossing (ISC) to the triplet state can be a dominant relaxation pathway. In contrast, in highly polar solvents, the excited state may be stabilized, favoring other deactivation channels such as fluorescence or isomerization. Time-dependent DFT (TD-DFT) is a powerful tool for investigating these excited-state dynamics.

Research Findings on Similar Systems:

Studies on the related molecule, trans-4-nitrostilbene, have shown that its excited-state lifetime decreases dramatically with decreasing solvent polarity. In high-polarity solvents, the S1 state is stabilized, and decay occurs through twisting around the central double bond. In nonpolar solvents, the decay is much faster due to efficient intersystem crossing. These findings highlight the profound impact of the solvent on the photophysical properties of nitrostilbene derivatives.

| Solvent Property | Effect on (E)-3-Cyano-4'-nitrostilbene | Computational Model |

| Polarity | Induces solvatochromic shifts in UV-Vis spectra. | Polarizable Continuum Model (PCM) |

| Hydrogen Bonding Capability | Can form specific interactions, affecting geometry and electronic structure. | Explicit solvent molecules + PCM |

| Viscosity | Can influence the rate of photoisomerization. | Molecular Dynamics (MD) simulations |

Advanced Applications and Future Research Directions of E 3 Cyano 4 Nitrostilbene in Materials Science

Photonic and Optoelectronic Device Integration

The distinct optical and electronic characteristics of (E)-3-Cyano-4'-nitrostilbene make it a compelling component for the next generation of photonic and optoelectronic devices.

Organic Light-Emitting Diodes (OLEDs) and Emitting Color Tuning

The quest for efficient and color-tunable materials is a driving force in OLED technology. (E)-3-Cyano-4'-nitrostilbene, as a member of the cyanostilbene family, exhibits properties that are highly relevant for OLED applications. The presence of an electron-withdrawing nitro group and a cyano group on the stilbene (B7821643) backbone creates a strong intramolecular charge transfer (ICT) character. This ICT is crucial for the emissive properties of the molecule.

Research on analogous D-π-A cyanostilbene derivatives has demonstrated that the emission color can be tuned by modifying the strength of the electron-donating and electron-withdrawing groups. For instance, by blending different cyanostilbene compounds, a broad range of emission colors from blue to red can be achieved, and even white light emission is possible. While specific OLED device data for (E)-3-Cyano-4'-nitrostilbene is not extensively reported, the fundamental properties of related compounds suggest its potential as an emitter or a dopant in the emissive layer of OLEDs. The strong solvatochromism observed in similar cyanostilbenes, where the emission wavelength shifts with the polarity of the surrounding medium, further points to the possibility of tuning the emission color in a solid-state device by controlling the polarity of the host material.

Table 1: Emission Properties of Analogous Cyanostilbene Derivatives in Different Solvents

| Solvent | Emission Wavelength of a Triphenylamine-substituted Cyanostilbene with a Nitro Group |

| Heptane | 496 nm |

| Dioxane | 548 nm |

| Water | 626 nm |

Note: This data is for a closely related cyanostilbene derivative and is presented to illustrate the principle of color tuning.

Photodetectors and Light Switches

The ability of a material to convert light into an electrical signal is the basis of photodetectors. The strong absorption of light and the charge transfer characteristics of (E)-3-Cyano-4'-nitrostilbene suggest its potential use in organic photodetectors (OPDs). Upon absorbing photons, the molecule can generate excitons (electron-hole pairs), which can then be separated and collected as photocurrent. While specific studies on the use of (E)-3-Cyano-4'-nitrostilbene in photodetectors are limited, the broader class of stilbene derivatives has been explored for such applications.